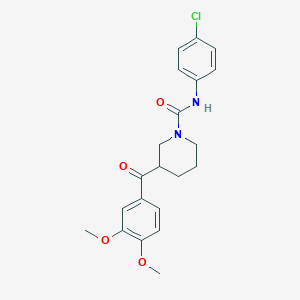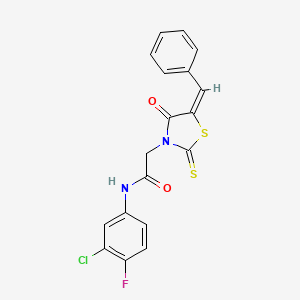
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide, also known as CFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit potent biological activity at low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide. One potential area of investigation is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are modulated by this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 6-methyl-3-pyridazinecarboxylic acid, followed by coupling with piperazinecarboxylic acid. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMBPECAXHJTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-benzyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6042990.png)
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)
![2-(4-tert-butylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6043013.png)

![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6043029.png)

![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6043051.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)
![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)
![1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)
![{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]-4-piperidinyl}(2-thienyl)methanol trifluoroacetate (salt)](/img/structure/B6043082.png)
